5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its pyrazolone structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure makes it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the condensation of 3-nitrophenylhydrazine with a suitable ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the environmental footprint.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolone core is valuable in the development of new chemical entities with diverse functionalities.
Biology: In biological research, 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may be exploited to design drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical intermediate.
Comparison with Similar Compounds
5-Methyl-2-(2-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
5-Methyl-2-(4-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
5-Methyl-2-(3-nitrophenyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: 5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific substitution pattern on the pyrazolone ring
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSDRGARDURMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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